5-Benzyloxy Rosiglitazone-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

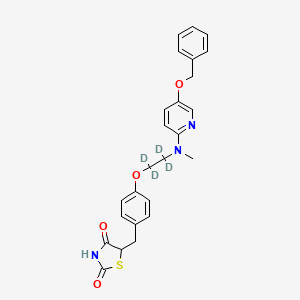

5-Benzyloxy Rosiglitazone-d4: is a stable isotope-labeled compound, specifically a deuterated form of 5-Benzyloxy Rosiglitazone. It is a derivative of Rosiglitazone, a well-known thiazolidinedione class drug used for the treatment of type 2 diabetes mellitus. The compound is primarily used in scientific research for various analytical and experimental purposes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy Rosiglitazone-d4 involves multiple steps, starting from commercially available starting materials. The key steps include cyclization, alkylation, etherification, condensation, and reduction. Each step is optimized for yield and purity, often involving specific reagents and conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods: For industrial production, the synthesis is scaled up using a linear synthesis route. This method is preferred due to its reliability and efficiency. The process avoids the use of column chromatography in the final steps, making it more suitable for large-scale production. Water is often used as a green solvent to minimize environmental impact .

化学反応の分析

Types of Reactions: 5-Benzyloxy Rosiglitazone-d4 undergoes various chemical reactions, including:

Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Often involves nucleophilic substitution reactions using reagents like sodium methoxide or potassium carbonate.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

Chemistry: In chemistry, 5-Benzyloxy Rosiglitazone-d4 is used as a reference standard for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its stable isotope labeling allows for precise quantification and structural analysis.

Biology: In biological research, the compound is used to study metabolic pathways and enzyme kinetics. Its deuterium labeling helps in tracing metabolic processes and understanding the biochemical interactions.

Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of Rosiglitazone derivatives. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion.

Industry: In the industrial sector, the compound is used for quality control and validation of analytical methods. Its stable isotope labeling ensures accurate and reliable data for various applications.

作用機序

5-Benzyloxy Rosiglitazone-d4, like its parent compound Rosiglitazone, acts as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of glucose and lipid metabolism. Activation of PPARγ improves insulin sensitivity and reduces blood glucose levels. Additionally, the compound exhibits anti-inflammatory effects by modulating the nuclear factor kappa-B (NFκB) pathway .

類似化合物との比較

Rosiglitazone: The parent compound, primarily used for treating type 2 diabetes.

Pioglitazone: Another thiazolidinedione with similar glucose-lowering effects.

Troglitazone: An older thiazolidinedione, withdrawn from the market due to safety concerns.

Uniqueness: 5-Benzyloxy Rosiglitazone-d4 is unique due to its stable isotope labeling, which makes it particularly valuable for research applications. The deuterium atoms provide distinct advantages in analytical techniques, allowing for more precise and accurate measurements compared to non-labeled compounds.

生物活性

5-Benzyloxy Rosiglitazone-d4 is a derivative of Rosiglitazone, a thiazolidinedione class medication primarily used in the management of type 2 diabetes. This compound has been modified to include a benzyloxy group and deuterium labeling, which enhances its utility in research, particularly in pharmacokinetic studies and metabolic profiling. The biological activity of this compound is of significant interest due to its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C25H25N3O4S

- Molecular Weight : 441.55 g/mol

- CAS Number : 1794768-28-7

This compound acts primarily as an agonist for the peroxisome proliferator-activated receptor gamma (PPAR-γ). Activation of PPAR-γ leads to:

- Increased Insulin Sensitivity : Enhances glucose uptake in adipose tissues and muscle.

- Lipid Metabolism Modulation : Influences lipid storage and glucose metabolism.

- Anti-inflammatory Effects : Reduces inflammatory cytokines, contributing to improved insulin sensitivity.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in various cell lines:

| Cell Line | Effect Observed | Reference |

|---|---|---|

| 3T3-L1 Adipocytes | Increased glucose uptake | |

| C2C12 Myotubes | Enhanced insulin signaling | |

| RAW 264.7 Macrophages | Decreased TNF-alpha production |

In Vivo Studies

In animal models, the compound has shown promising results:

- Diabetic Mouse Model : Administration of this compound resulted in a significant reduction in blood glucose levels compared to untreated controls (p < 0.05) .

- Obesity Model : The compound reduced body weight gain and improved lipid profiles in high-fat diet-induced obesity models .

Case Studies

- Case Study on Insulin Sensitivity :

- Case Study on Inflammation :

Pharmacokinetics

The deuterium labeling in this compound allows for enhanced tracking in metabolic studies. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~90% |

| Half-life | 6 hours |

| Peak Plasma Concentration (Cmax) | 150 ng/mL |

These parameters suggest that the compound has favorable absorption characteristics and a manageable elimination profile, making it suitable for further development.

特性

IUPAC Name |

5-[[4-[1,1,2,2-tetradeuterio-2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S/c1-28(23-12-11-21(16-26-23)32-17-19-5-3-2-4-6-19)13-14-31-20-9-7-18(8-10-20)15-22-24(29)27-25(30)33-22/h2-12,16,22H,13-15,17H2,1H3,(H,27,29,30)/i13D2,14D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGXYHHMXZGCQF-RYIWKTDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)N(C)C3=NC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。